5-(Cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a tetrahydrothieno[3,2-c]pyridine ring system.
- Attached to this ring, we have a cyclobutanecarbonyl group and an N-(5-fluoro-2-methylphenyl)-sulfonamide moiety.
- It’s worth noting that this compound’s intricate structure suggests potential interesting properties and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve modifications of existing synthetic strategies or custom approaches developed by research teams.
Chemical Reactions Analysis
- Reactions this compound might undergo include:
Oxidation: Oxidative transformations of the cyclobutanecarbonyl group or the sulfonamide.
Reduction: Reduction of functional groups (e.g., carbonyl reduction).
Substitution: Nucleophilic substitution at various positions.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Oxidants like potassium permanganate, chromic acid, or peracids.
Reduction: Hydrogenation with a metal catalyst (e.g., palladium on carbon).
Substitution: Sodium azide, alkyl halides, or other nucleophiles.
- Major products would vary based on the reaction type and regioselectivity.
Scientific Research Applications
- This compound’s potential applications span various fields:
Medicine: Investigate its pharmacological properties, potential as a drug candidate, or interactions with biological targets.
Chemistry: Explore its reactivity, stability, and synthetic utility.
Industry: Assess its use in materials science or catalysis.
Biology: Investigate its impact on cellular processes.
Environmental Science: Assess its fate and behavior in the environment.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its effects.
- Molecular targets and pathways involved would require experimental studies.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can compare it to related structures:
- Look for other tetrahydrothieno[3,2-c]pyridine derivatives.
- Consider compounds with similar functional groups (e.g., sulfonamides, carbonyls).
- Highlight its uniqueness based on its specific combination of features.
Properties
Molecular Formula |
C19H21FN2O3S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(cyclobutanecarbonyl)-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C19H21FN2O3S2/c1-12-5-6-15(20)10-16(12)21-27(24,25)18-9-14-11-22(8-7-17(14)26-18)19(23)13-3-2-4-13/h5-6,9-10,13,21H,2-4,7-8,11H2,1H3 |
InChI Key |
DUYUPLXLFXSBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC3=C(S2)CCN(C3)C(=O)C4CCC4 |
Origin of Product |
United States |
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